molecular formula C12H14N2S B454929 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438218-98-5

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B454929
CAS No.: 438218-98-5
M. Wt: 218.32g/mol
InChI Key: DXJYDMVDEAVIJL-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-ethylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can lead to the formation of the thiazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound may have potential therapeutic applications. For instance, it could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of certain metabolites. The exact mechanism of action would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    4-(4-Ethylphenyl)-5-ethyl-1,3-thiazol-2-amine: Similar structure with an additional ethyl group on the thiazole ring.

    4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure with a chlorine atom on the phenyl ring.

Uniqueness

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the specific arrangement of its functional groups. The presence of both an ethyl group on the phenyl ring and a methyl group on the thiazole ring distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often linked to various pharmacological effects, including antimicrobial and anticancer activities. The presence of the ethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets. This compound may act as an enzyme inhibitor, modulating pathways that are crucial for cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells.

Antimicrobial Activity

Research indicates that compounds within the thiazole class exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Pseudomonas aeruginosaZ µg/mL

(Note: Actual MIC values should be inserted based on experimental data.)

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant antiproliferative effects.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A172 (glioblastoma)5.03 ± 0.69
B16F10 (melanoma)5.37 ± 0.11
MDA-MB-231 (breast)6.02 ± 0.08

These results indicate that the compound exhibits comparable activity to established anticancer agents, suggesting its potential as a lead compound for further drug development .

Study on Thiazole Derivatives

A study focused on synthesizing various thiazole derivatives, including compounds similar to this compound, revealed their efficacy as inhibitors of enzymes linked to cancer progression and metabolic disorders. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against specific targets .

Neuroprotective Effects

Another investigation explored the neuroprotective effects of thiazole derivatives against oxidative stress-induced damage in neuronal cell lines. Compounds similar to this compound were evaluated for their ability to reduce inflammatory cytokines and promote cell survival under stress conditions .

Properties

IUPAC Name

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYDMVDEAVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357610
Record name 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438218-98-5
Record name 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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